N-(4-methoxyphenylamino)-2-methylbenzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives
Compound Description: This series of compounds represents a group of N-(4-methoxyphenylamino)-2-methyl-substituted thieno[3,2-d]pyrimidin-4-amine derivatives, incorporating benzo, pyrido, or pyrazino rings fused to the core structure. These compounds were designed as bioisosteric analogs of MPC-6827, an anticancer agent that reached phase II clinical trials. Some compounds within this series, specifically 4a and 4c (exact structures not provided in the abstract), exhibited similar inhibitory effects on human colorectal cancer cell proliferation (HT-29 and Caco-2 cell lines) compared to MPC-6827 at concentrations of 5 and 10 µM.
Compound Description: This compound demonstrated activity as a cytochrome bd oxidase (Cyt-bd) inhibitor. It exhibited ATP IC50 values ranging from 6 to 18 μM against various Mycobacterium tuberculosis strains in the presence of Q203 (a cytochrome bcc : aa 3 inhibitor).
N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines (1) and N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues (2)
Compound Description: This specific compound was synthesized as a potential inhibitor of CLK1 and DYRK1A kinases. Its crystal structure was determined, providing insights into its solid-state conformation.
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines
Compound Description: This series of compounds was designed as potential ATP-competitive epidermal growth factor receptor (EGFR) inhibitors, drawing inspiration from the structure of 4-anilinoquinazolines. Within this series, compound 5a (exact structure not provided in the abstract) exhibited potent and selective EGFR inhibitory activity with an IC50 value of 36.7 nM.
Compound Description: This group comprises two series of arene-linked pyrimidinone hybrids with a fused thieno[2,3-b]pyridine moiety. Some of these hybrids, including compounds 5g and 7g (exact structures not provided in the abstract), exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, surpassing the efficacy of existing antibiotics such as ciprofloxacin and linezolid.
Compound Description: This compound was identified as a selective inhibitor of human ecto-nucleoside triphosphate diphosphohydrolase 1 (h-NTPDase1) with an IC50 value of 0.62 ± 0.02 μM.
N-Benzylthieno[3,2-d]pyrimidin-4-amine
Compound Description: This compound's crystal structure was determined, providing insights into its solid-state conformation and intermolecular interactions.
N-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)amidines (3) and N-(pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-yl)amidines (12)
2-aminothieno[3,2-d]pyrimidin-4(3H)-ones substituted at position 6
Compound Description: This compound, designed based on the structure of the antiplasmodial compound Gamhepathiopine, showed improved physicochemical properties, intestinal permeability (as assessed by the Parallel Artificial Membrane Permeability Assay (PAMPA) model), and microsomal stability compared to Gamhepathiopine. Additionally, it maintained good antiplasmodial activity against the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei.
Compound Description: This series of compounds, containing a thioureido group at position 3 and a phenyl group at position 6 of the thieno[3,2-d]pyrimidin-4(3H)-one core, was synthesized and evaluated for their antimicrobial activities.
Compound Description: This group of compounds, characterized by an alkylamino group at position 2 and a benzo[b]thieno ring fused to the pyrimidine ring, was synthesized using an aza-Wittig reaction followed by guanidine formation.
Compound Description: This class of compounds was prepared via Suzuki-Miyaura cross-coupling reactions of 5-bromoothieno[2,3-b]pyridines, demonstrating a simple method to create libraries of potentially biologically interesting products for structure-activity relationship studies.
3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones (5a-c) and 3-R-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones (5d-g)
Compound Description: These two series of compounds represent N- and S-alkylated derivatives of thieno[3,2-d]pyrimidine-2,4-diones.
2,3-Disubstituted-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and 3,5-dialkyl-pyrido[3′,2′:4,5]thieno[2,3-e]-1,2,4-triazolo[1,5-c]pyrimidines
Compound Description: These two series of compounds, featuring diverse substituents on the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core and the triazolopyrimidine system, were synthesized and characterized.
(E)-halomethylidene[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidinium and (E)-halomethylidene-[1,3]oxazolo[3,2-a]thieno[3,2-e]pyrimidinium halides
Compound Description: These two series of halomethylidene-substituted thiazolo- and oxazolo-fused thieno[3,2-e]pyrimidinium halides were synthesized stereoselectively from the corresponding 2-propargylthio(oxy)-substituted thieno[2,3-d]pyrimidin-4-ones.
Thieno[2,3-b]-, -[3,2-b]-, and -[3,4-b]-thiophenes and thieno[3′,2′:4,5]-, -[2′,3′:4,5]-, and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones
Compound Description: These series of compounds represent various thienothiophenes and thienothieno[3,2-d]pyrimidin-7(6H)-ones. These compounds were synthesized from thiophene precursors, demonstrating the versatility of thiophene chemistry in accessing diverse heterocyclic systems.
4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives
Compound Description: These compounds, featuring a range of substituents at position 4 of the thieno[3,2-d]pyrimidine core, including some with an additional triazole ring fused to the thieno[3,2-d]pyrimidine system, were synthesized and evaluated for their antitumor activity against three human cancer cell lines (MCF-7, HeLa, and HCT-116). Notably, compounds 18, 13b, and 10 (exact structures not provided in the abstract) demonstrated potent anticancer activity comparable to doxorubicin.
N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)amidines
N-alkyl-4-(alkylamino)-7-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives and 2-substituted 4-alkylamino-7-[4-(alkylaminocarbonyl)phenyl]thieno[3,2-d]pyrimidine derivatives
Compound Description: These two groups of compounds represent trisubstituted thieno[3,2-d]pyrimidine derivatives synthesized using solid-phase and solution-phase methods. The synthesis involved coupling reactions, amination reactions, and deprotection steps to introduce various alkyl and aryl substituents.
7‐Substituted Pyrido[2′,3′:4,5]furo[3,2‐d]pyrimidin‐4‐amines (VII) and Their N‐Aryl Analogues (IX)
Compound Description: This set of compounds includes pyrido[2′,3′:4,5]furo[3,2‐d]pyrimidin‐4‐amines substituted at the 7-position and their N-aryl analogs. These compounds were synthesized and evaluated for their inhibitory activity against various Ser/Thr kinases. Notably, compound VIIb (exact structure not provided in the abstract) showed the most potent inhibitory activity and demonstrated specificity for CLK1 kinase.
N-methylthieno[2,3-d]pyrimidin-4-amine
Compound Description: This compound is a key intermediate in the synthesis of biologically active compounds like GDC-0941 and BKM 120.
2-Alkyl-3-(alkylimino)-1,2,3,4-tetrahydro-6H-pyrazino[2,1-b]quinazolin-6-ones and 8-Alkyl-2,3,7-trimethyl-8,9-dihydro-4H-pyrazino[1,2-a]thieno[2,3-d]pyrimidin-4-ones
Compound Description: These two series of compounds represent fused pyrazinoquinazoline and pyrazinothienopyrimidine derivatives. These compounds were prepared through reactions with aliphatic amines, demonstrating the utility of these amines in building diverse heterocyclic systems.
Compound Description: This specific compound, with a complex structure incorporating a thiopyrano ring fused to the thieno[2,3-d]pyrimidine core, was synthesized and its crystal structure was determined.
1-(β-D-ribofuranosyl)thieno[3,2-d]pyrimidine-2,4-dione and 4-amino-1-(β-D-ribofuranosyl)thieno[3,2-d]pyrimidin-2-one
Compound Description: These compounds represent a uridine analog and a cytidine analog, respectively, with a ribofuranose sugar moiety attached to the thieno[3,2-d]pyrimidine core.
1-N-alkylated derivatives of 3-N-substituted 1H-thieno[3,2-d]pyrimidine-2,4-diones
Compound Description: This set of compounds consists of 1-N-alkylated derivatives of thieno[3,2-d]pyrimidine-2,4-diones. These compounds, prepared through alkylation reactions, were evaluated for their antimicrobial activity.
Compound Description: This group comprises a series of compounds derived from the key intermediate 11-p-chlorophenyl-7,8,9,10-tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one (2). The synthesis involved reactions with various reagents, resulting in the formation of N-methyl, 4-chloro, and other substituted pyrimidine derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.